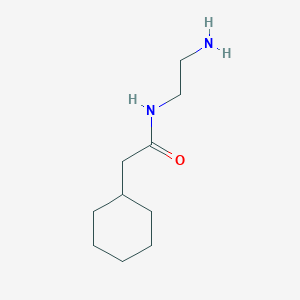

N-(2-aminoethyl)-2-cyclohexylacetamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H20N2O |

|---|---|

Molecular Weight |

184.28 g/mol |

IUPAC Name |

N-(2-aminoethyl)-2-cyclohexylacetamide |

InChI |

InChI=1S/C10H20N2O/c11-6-7-12-10(13)8-9-4-2-1-3-5-9/h9H,1-8,11H2,(H,12,13) |

InChI Key |

KJMNNPQKALZUCE-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)CC(=O)NCCN |

Origin of Product |

United States |

Synthetic Methodologies and Chemoenzymatic Approaches for N 2 Aminoethyl 2 Cyclohexylacetamide and Its Analogues

Classical Organic Synthesis Routes to N-(2-aminoethyl)-2-cyclohexylacetamide

The synthesis of this compound is fundamentally centered around the formation of a robust amide bond. Classical approaches leverage well-established reactions to construct this key functional group from readily available precursors.

Strategic Disconnections and Retrosynthetic Analysis for this compound Scaffolds

Retrosynthetic analysis is a problem-solving technique in organic synthesis that deconstructs a target molecule into simpler, commercially available starting materials. wikipedia.orgnumberanalytics.com For this compound, the most logical disconnection is at the amide C-N bond, as this is one of the most reliable bonds to form in a forward synthesis. amazonaws.com

This primary disconnection yields two key synthons:

An electrophilic cyclohexylacetyl synthon.

A nucleophilic 2-aminoethylamino synthon.

The corresponding synthetic equivalents for these synthons are cyclohexylacetic acid (or its activated derivatives like an acyl chloride or ester) and ethylenediamine (B42938).

A plausible synthetic route derived from this analysis involves the coupling of cyclohexylacetic acid with ethylenediamine. To achieve selectivity and avoid the formation of bis-acylated products, one of the amino groups of ethylenediamine would require a protecting group, such as a tert-butoxycarbonyl (Boc) group. The protected amine can then be deprotected in a final step to yield the target molecule.

Plausible Retrosynthetic Pathway:

Target Molecule: this compound

Disconnect Amide Bond (C-N): This is a standard transform for amides. amazonaws.com This leads to:

Cyclohexylacetic acid

Ethylenediamine

Introduce Protecting Group Strategy: To control reactivity, a protected version of ethylenediamine is considered, such as N-Boc-ethylenediamine.

Starting Materials:

Cyclohexylacetic acid

N-Boc-ethylenediamine

The forward synthesis would then involve activating the carboxylic acid and reacting it with the protected diamine, followed by deprotection.

Optimization of Reaction Conditions for this compound Synthesis

The efficiency of the amide coupling reaction is highly dependent on the chosen conditions. Optimization involves systematically varying parameters such as the coupling agent, solvent, temperature, and reaction time to maximize yield and purity. researchgate.net For the coupling of cyclohexylacetic acid and N-Boc-ethylenediamine, a variety of coupling agents can be employed, each with its own advantages.

Microwave-assisted synthesis is another modern technique that can significantly reduce reaction times and improve yields in amide bond formation, aligning with the principles of green chemistry. nih.gov

Below is a table outlining potential optimization parameters for the key amide formation step.

Table 1: Optimization of Amide Coupling Conditions

| Parameter | Variation | Rationale & Expected Outcome |

|---|---|---|

| Coupling Agent | DCC/DMAP, HATU, EDC/HOBt | DCC is a classic, cost-effective choice. Peptide coupling reagents like HATU often give higher yields and faster reaction times with fewer side products. |

| Solvent | Dichloromethane (DCM), Dimethylformamide (DMF), Tetrahydrofuran (THF) | The choice of solvent affects the solubility of reagents and can influence reaction rates. DMF is often effective for polar reactants. |

| Base | Triethylamine (TEA), Diisopropylethylamine (DIPEA) | A non-nucleophilic base is required to neutralize the acid formed during the reaction without competing in the coupling. |

| Temperature | 0 °C to Room Temperature | Starting the reaction at a lower temperature can help control exothermicity and minimize side reactions, before allowing it to warm to room temperature for completion. |

Scale-Up Considerations for this compound Production

Transitioning a synthesis from a laboratory bench to industrial production introduces a new set of challenges. cytivalifesciences.com For this compound, key considerations would include:

Cost and Availability of Raw Materials: Cyclohexylacetic acid and ethylenediamine are relatively inexpensive bulk chemicals, making the proposed route economically viable.

Process Safety: The use of protecting groups and coupling agents needs to be evaluated for safety at scale. Reactions should be designed to be thermally robust to prevent runaway reactions.

Purification: On a large scale, purification by chromatography is often impractical. The process should be optimized to yield a product that can be purified by crystallization or distillation.

Waste Management: The atom economy of the reaction should be considered. The chosen coupling agents generate byproducts (e.g., dicyclohexylurea from DCC) that must be efficiently removed and disposed of. researchgate.net

Continuous Manufacturing: For very large quantities, converting the process from batch to continuous flow manufacturing can offer significant advantages in terms of safety, consistency, and throughput. acsgcipr.org

Asymmetric Synthesis of Chiral this compound Derivatives

Introducing chirality into the this compound scaffold can be achieved by creating stereocenters on either the cyclohexyl ring or the ethylenediamine backbone. This is accomplished through asymmetric synthesis, which can be broadly approached using chiral pool strategies or asymmetric catalysis. researchgate.net

Chiral Pool Strategies in this compound Synthesis

The chiral pool strategy utilizes enantiomerically pure natural products as starting materials. wikipedia.orgmdpi.com This approach incorporates a pre-existing stereocenter into the synthetic target, avoiding the need for a separate resolution or asymmetric induction step. researchgate.net

For synthesizing chiral analogs of this compound, one could envision two primary approaches:

From a Chiral Cyclohexane (B81311) Precursor: A naturally occurring chiral cyclohexane derivative, such as (+)- or (-)-shikimic acid, could serve as the starting point. nih.gov Through a series of chemical transformations, the carboxylic acid and other functional groups of shikimic acid could be manipulated to produce a chiral cyclohexylacetic acid derivative for subsequent coupling.

From a Chiral Diamine Precursor: Enantiomerically pure amino acids, which are abundant in the chiral pool, are ideal starting materials. mdpi.com For instance, a natural amino acid like L-Alanine could be converted into a chiral N-protected diamine. This chiral diamine would then be coupled with achiral cyclohexylacetic acid to install the desired stereochemistry on the ethylamine (B1201723) portion of the molecule.

This chemoenzymatic approach, which combines chemical synthesis with enzymatic reactions, can be a powerful tool for creating complex chiral molecules. nsf.gov

Asymmetric Catalysis for this compound Analogs

Asymmetric catalysis involves the use of a small amount of a chiral catalyst to generate a large amount of an enantiomerically enriched product from an achiral starting material. nih.govmdpi.com This method is often highly efficient and atom-economical.

To produce chiral this compound derivatives, several catalytic strategies could be employed:

Asymmetric Hydrogenation: A precursor containing a double bond in the cyclohexene (B86901) ring could undergo asymmetric hydrogenation. Using a chiral transition metal catalyst, such as one based on Rhodium or Ruthenium with chiral phosphine (B1218219) ligands (e.g., WALPHOS), can selectively produce one enantiomer of the saturated cyclohexane ring. nih.gov

Asymmetric Alkylation or Annulation: An enolate of a suitable precursor could be reacted with an electrophile in the presence of a chiral phase-transfer catalyst or a chiral ligand-metal complex to set a stereocenter on the cyclohexyl ring. Similarly, asymmetric annulation reactions can build the chiral cyclic framework from simpler precursors. nih.gov

Copper-Catalyzed Asymmetric Reactions: Copper complexes with chiral ligands have proven effective in a wide range of asymmetric transformations, including reductive cyclizations that could be adapted to form chiral amine-containing rings. rsc.org

The effectiveness of these methods is often compared based on yield and enantiomeric excess (e.e.), as shown in the hypothetical comparison table below for a related transformation.

Table 2: Comparison of Asymmetric Catalysis Methods for a Model Reaction

| Catalytic System | Ligand Type | Typical Yield (%) | Typical e.e. (%) | Reference Reaction Type |

|---|---|---|---|---|

| Rh(I) / (R,R)-Me-DuPhos | Chiral Phosphine | >95% | >99% | Asymmetric Hydrogenation of Enamides |

| Cu(I) / Ph-BPE | Chiral Phosphine | 85-98% | 90-99% | Asymmetric Reductive Cyclization |

| Chiral Squaramide | Organocatalyst | 80-90% | >95% | Asymmetric Friedel-Crafts Alkylation |

Chemoenzymatic Synthesis of this compound Scaffolds

Chemoenzymatic synthesis combines the selectivity of biocatalysts with the versatility of chemical reactions, offering a powerful strategy for the production of complex molecules like this compound. mdpi.com Enzymes, such as lipases, are particularly well-suited for the formation of amide bonds under mild conditions. nih.govwhiterose.ac.uk

One promising approach involves the use of Candida antarctica lipase (B570770) B (CALB) as a biocatalyst. nih.gov This enzyme has demonstrated high efficiency in catalyzing the amidation of carboxylic acids and amines. For the synthesis of this compound, 2-cyclohexylacetic acid and ethylenediamine would serve as the substrates. The reaction is typically carried out in a green solvent, such as cyclopentyl methyl ether (CPME), which is a safer alternative to conventional organic solvents. nih.gov This enzymatic method often proceeds with high conversion rates and yields, minimizing the need for extensive purification steps. nih.gov

The general scheme for the chemoenzymatic synthesis of this compound using a lipase is depicted below:

Scheme 1: Lipase-catalyzed synthesis of this compound

| Parameter | Description | Finding | Reference |

| Enzyme | Biocatalyst for amidation | Candida antarctica lipase B (CALB) is effective for amide bond formation. | nih.gov |

| Substrates | Starting materials | 2-cyclohexylacetic acid and ethylenediamine | Inferred |

| Solvent | Reaction medium | Cyclopentyl methyl ether (CPME) is a suitable green solvent. | nih.gov |

| Conditions | Temperature and Time | Reactions are typically conducted at moderate temperatures (e.g., 60°C) for several hours. | nih.gov |

| Advantages | Benefits of the method | High conversion and yield, minimal purification, environmentally friendly. | nih.gov |

Novel Synthetic Approaches and Green Chemistry Principles in this compound Synthesis

In addition to chemoenzymatic methods, other novel synthetic strategies are being developed in line with the principles of green chemistry. These approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. wisdomlib.org

One such approach is the use of microwave-assisted synthesis. This technique can significantly accelerate reaction times compared to conventional heating methods. For the synthesis of this compound, a mixture of 2-cyclohexylacetic acid and ethylenediamine could be subjected to microwave irradiation, potentially in the absence of a solvent or in a green solvent like water. kahedu.edu.in This method is known for its efficiency and can lead to higher yields in shorter reaction times.

Another green chemistry approach involves conducting the synthesis under hydrothermal conditions. sci-hub.se This method uses high-temperature water as the reaction medium, avoiding the need for organic solvents. The direct condensation of an amine and a carboxylic acid can be achieved under these conditions, leading to the formation of the amide bond. sci-hub.se Research has shown that a variety of amides can be synthesized with good yields using this technique. sci-hub.se

The principles of green chemistry applicable to the synthesis of this compound are summarized in the table below.

| Green Chemistry Principle | Application in Synthesis | Potential Benefit |

| Use of Renewable Feedstocks | Utilizing bio-based sources for starting materials. | Reduced reliance on fossil fuels. |

| Atom Economy | Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. | Reduced waste generation. |

| Use of Safer Solvents | Employing green solvents like water or cyclopentyl methyl ether (CPME). nih.gov | Reduced toxicity and environmental impact. |

| Energy Efficiency | Utilizing microwave-assisted synthesis to reduce reaction times and energy consumption. kahedu.edu.in | Lower energy costs and environmental footprint. |

| Catalysis | Employing selective catalysts, such as enzymes, to minimize byproducts. whiterose.ac.uk | Increased efficiency and reduced waste. |

By integrating these novel and green approaches, the synthesis of this compound can be made more sustainable and economically viable.

Advanced Analytical Methodologies for Structural Elucidation and Quantification of N 2 Aminoethyl 2 Cyclohexylacetamide

Spectroscopic Techniques for Structural Confirmation of N-(2-aminoethyl)-2-cyclohexylacetamide and its Metabolites

Spectroscopy is the cornerstone of molecular structure elucidation. By interacting with molecules using electromagnetic radiation, techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Vibrational Spectroscopy provide detailed information about the connectivity of atoms, the molecular weight, and the functional groups present.

Nuclear Magnetic Resonance (NMR) Spectroscopy for this compound

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the precise structure of an organic molecule in solution. univr.it By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides information on the chemical environment, connectivity, and stereochemistry of atoms within a molecule. mdpi.comchemrxiv.org

For this compound, ¹H NMR would reveal the number of different types of protons and their neighboring environments through chemical shifts (δ), signal splitting (multiplicity), and integration (proton count). The ¹³C NMR spectrum would complement this by showing the number of unique carbon atoms in the molecule.

Expected ¹H and ¹³C NMR Spectral Data: Based on the structure of this compound, a predicted set of chemical shifts can be outlined. The spectrum would feature distinct signals corresponding to the protons and carbons of the cyclohexyl ring, the acetyl group, and the ethylenediamine (B42938) linker. Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be employed to definitively assign these signals by establishing proton-proton and proton-carbon correlations, respectively.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Cyclohexyl-CH | ~1.5 - 2.0 | ~45 - 55 |

| Cyclohexyl-CH₂ | ~1.0 - 1.8 | ~25 - 35 |

| Acetyl-CH₂ | ~2.1 - 2.3 | ~40 - 45 |

| Amide C=O | - | ~170 - 175 |

| Linker -NH-CH₂- | ~3.2 - 3.5 | ~40 - 50 |

| Linker -CH₂-NH₂ | ~2.8 - 3.1 | ~38 - 48 |

| Amide N-H | ~7.5 - 8.5 (broad) | - |

Mass Spectrometry (MS) Techniques for this compound

Mass Spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is indispensable for determining the molecular weight of a compound and can provide significant structural information through the analysis of fragmentation patterns. libretexts.org

For a non-volatile molecule like this compound, soft ionization techniques such as Electrospray Ionization (ESI) are ideal. libretexts.orgnih.gov ESI typically generates a protonated molecular ion [M+H]⁺, allowing for accurate molecular weight determination. nih.gov In contrast, Electron Impact (EI) ionization, a hard ionization technique, would cause extensive fragmentation, providing a characteristic "fingerprint" of the molecule that can aid in structural confirmation. researchgate.net

Expected Fragmentation Patterns: The fragmentation of this compound in the mass spectrometer is predictable based on its functional groups. Key fragmentation pathways would include:

Alpha-cleavage: The bonds adjacent to the nitrogen atoms are prone to cleavage, as the nitrogen can stabilize the resulting positive charge. libretexts.orgcreative-proteomics.com This would lead to fragments from the loss of parts of the ethylenediamine chain or the cyclohexyl group.

Amide Bond Cleavage: The C-N bond of the amide group can cleave, separating the cyclohexylacetyl portion from the ethylenediamine moiety.

Loss of Neutral Molecules: The loss of small, stable neutral molecules like ammonia (B1221849) (NH₃) or water (H₂O) from the molecular ion is also a common fragmentation pathway. nih.gov

Table 2: Predicted Key Mass Fragments for this compound (ESI-MS/MS)

| m/z Value | Proposed Fragment Identity | Fragmentation Pathway |

|---|---|---|

| 199.18 | [M+H]⁺ | Protonated molecular ion |

| 182.15 | [M+H - NH₃]⁺ | Loss of ammonia from the primary amine |

| 142.11 | [C₈H₁₆NO]⁺ | Cleavage of the N-C bond in the ethylenediamine linker |

| 126.10 | [C₈H₁₄O]⁺ | Cleavage of the amide bond with hydrogen transfer |

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis in this compound

Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, probes the vibrational modes of molecules. pressbooks.pubmit.edu These techniques are exceptionally useful for identifying the functional groups present in a sample, as different types of bonds vibrate at characteristic frequencies. chemrxiv.orgmdpi.com

For this compound, IR spectroscopy would show strong absorption bands for the carbonyl (C=O) group of the amide, the N-H bonds of both the secondary amide and the primary amine, and the C-H bonds of the aliphatic rings and chains. Raman spectroscopy provides complementary information and is particularly sensitive to non-polar bonds, which can be useful for analyzing the cyclohexyl ring and C-C backbone. mdpi.com

Expected Vibrational Frequencies: The key functional groups of this compound would produce the following characteristic signals:

N-H Stretch: The primary amine (-NH₂) and secondary amide (-NH-) groups would exhibit stretching vibrations in the 3300-3500 cm⁻¹ region.

C-H Stretch: Aliphatic C-H stretching from the cyclohexyl and ethyl groups would appear just below 3000 cm⁻¹.

C=O Stretch (Amide I): A strong, sharp absorption band is expected around 1640-1680 cm⁻¹, characteristic of a secondary amide carbonyl group.

N-H Bend (Amide II): This secondary amide vibration typically appears around 1520-1570 cm⁻¹.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Amine & Amide N-H | Stretch | 3300 - 3500 | Medium, Broad |

| Aliphatic C-H | Stretch | 2850 - 2960 | Strong |

| Amide C=O | Stretch (Amide I) | 1640 - 1680 | Strong |

| Amide N-H | Bend (Amide II) | 1520 - 1570 | Medium |

| Amine N-H | Scissoring | 1590 - 1650 | Medium |

X-ray Crystallography of this compound and its Complexes

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. nih.gov By analyzing the diffraction pattern of X-rays passed through a single crystal of the compound, it is possible to calculate the precise positions of atoms in the crystal lattice.

Chromatographic Separations for this compound Purity and Analysis

Chromatographic methods are essential for separating the components of a mixture, allowing for the purification, identification, and quantification of a target compound. High-Performance Liquid Chromatography (HPLC) is a primary tool for assessing the purity of non-volatile compounds like this compound.

High-Performance Liquid Chromatography (HPLC) Method Development for this compound

High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for separating, identifying, and quantifying compounds. cu.edu.eg For a polar, basic compound like this compound, Reversed-Phase HPLC (RP-HPLC) is the most common approach. thermofisher.com

Method development for this compound would involve optimizing several key parameters to achieve good peak shape, resolution from impurities, and a reasonable analysis time. researchgate.net A typical RP-HPLC method would utilize a non-polar stationary phase (like C18) and a polar mobile phase. Given the basic nature of the amine groups, an acidic modifier (e.g., formic acid or trifluoroacetic acid) is typically added to the mobile phase to ensure the analyte is protonated, which improves peak shape and retention consistency. nih.gov Detection can be achieved using a UV detector if the molecule possesses a chromophore, or more universally with a mass spectrometer (LC-MS).

Table 4: Proposed RP-HPLC Method Parameters for Purity Analysis

| Parameter | Proposed Condition | Rationale |

|---|---|---|

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) | Standard reversed-phase column with good retention for moderately polar compounds. |

| Mobile Phase A | Water + 0.1% Formic Acid | Aqueous component of the mobile phase. Formic acid acts as an ion-pairing agent to improve peak shape for the basic analyte. |

| Mobile Phase B | Acetonitrile (B52724) + 0.1% Formic Acid | Organic modifier to elute the compound from the column. |

| Gradient | 5% to 95% B over 15 minutes | A gradient elution is suitable for separating compounds with a range of polarities and ensuring elution of any potential impurities. |

| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |

| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |

| Detection | UV at 210 nm or Mass Spectrometry (ESI+) | Low UV wavelength for detecting the amide bond or universal detection with MS. |

| Injection Vol. | 10 µL | Standard injection volume. |

Table of Compounds

| Common Name/Identifier | IUPAC Name |

| This compound | This compound |

| Acetonitrile | Acetonitrile |

| Formic Acid | Methanoic acid |

| Trifluoroacetic Acid | 2,2,2-trifluoroacetic acid |

| Ammonia | Azane |

| Water | Oxidane |

Gas Chromatography (GC) Applications for this compound

Gas chromatography is a powerful technique for separating and analyzing volatile and semi-volatile compounds. The applicability of GC for this compound depends on its thermal stability and volatility. Given its molecular weight and functional groups (a primary amine and a secondary amide), the compound may exhibit limited volatility and potential for peak tailing due to the polar primary amine group interacting with the stationary phase.

To overcome these challenges, derivatization is a common strategy. The primary amine group can be converted to a less polar, more thermally stable derivative, which improves chromatographic behavior. A common approach for primary amines is acylation, for instance, with trifluoroacetic anhydride (B1165640) (TFAA) to form a trifluoroacetyl derivative. This increases volatility and reduces peak tailing.

A hypothetical GC method would involve:

Injection: A split/splitless injector would be suitable. For trace analysis, a pulsed splitless injection could be used to ensure the efficient transfer of the analyte onto the column.

Column: A mid-polarity capillary column, such as one with a 5% phenyl / 95% dimethylpolysiloxane stationary phase, would likely provide adequate separation.

Detector: A Flame Ionization Detector (FID) would offer general sensitivity. For enhanced selectivity and sensitivity, a Nitrogen-Phosphorus Detector (NPD) would be highly effective due to the two nitrogen atoms in the molecule.

Temperature Program: A temperature gradient would be necessary, starting at a lower temperature to trap the analyte at the head of the column and gradually increasing to elute the compound.

Table 1: Illustrative GC Parameters and Expected Retention Times

| Parameter | Condition |

|---|---|

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (5% Phenyl Polysiloxane) |

| Carrier Gas | Helium at 1.0 mL/min |

| Injector Temperature | 250°C |

| Oven Program | 100°C (hold 1 min), ramp to 280°C at 15°C/min, hold 5 min |

| Detector | FID or NPD |

| Analyte Form | Expected Retention Time (min) |

| Underivatized | ~10.5 min (potential for peak tailing) |

| Trifluoroacetyl Derivative | ~8.2 min (improved peak shape) |

Hyphenated Techniques (LC-MS, GC-MS) in this compound Analysis

Hyphenated techniques, which couple a separation method with a detection method like mass spectrometry (MS), are indispensable for unambiguous identification and quantification.

Gas Chromatography-Mass Spectrometry (GC-MS): Coupling GC with MS provides definitive structural confirmation. Following separation on the GC column, the analyte enters the mass spectrometer, where it is ionized (typically by Electron Impact, EI) and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that acts as a chemical fingerprint. For this compound, key fragmentation pathways would likely involve the cleavage of the amide bond, loss of the ethylamine (B1201723) side chain, and fragmentation of the cyclohexyl ring, providing structural confirmation.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is often the preferred method for compounds with moderate polarity and potential thermal instability, making it highly suitable for this compound. iitri.orgresearchgate.net

Chromatography: Reversed-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) would be used for separation. A C18 column is a common choice. The mobile phase would typically consist of a mixture of water and an organic solvent like acetonitrile or methanol, with an acidic modifier such as formic acid. The formic acid protonates the primary amine, ensuring good peak shape and enhancing ionization efficiency.

Mass Spectrometry: Electrospray ionization (ESI) in positive ion mode would be the ideal ionization technique, as the primary amine is easily protonated to form a stable [M+H]⁺ ion. Tandem mass spectrometry (MS/MS) would be used for quantification, providing high selectivity and sensitivity. iitri.org This involves selecting the precursor ion ([M+H]⁺) and fragmenting it to produce specific product ions.

Table 2: Illustrative Mass Spectrometry Data (LC-MS/MS)

| Parameter | Value |

|---|---|

| Formula | C₁₀H₂₀N₂O |

| Molecular Weight | 184.28 g/mol |

| Ionization Mode | Positive ESI |

| Precursor Ion [M+H]⁺ | m/z 185.2 |

| Primary Fragment Ion 1 | m/z 142.1 (Loss of ethylamine moiety) |

| Primary Fragment Ion 2 | m/z 83.1 (Cyclohexyl fragment) |

Quantitative Analysis Methods for this compound in Complex Biological and Chemical Matrices

Quantifying an analyte in complex matrices like blood, plasma, or tissue homogenates requires a robust method that can isolate the compound from interfering endogenous components. researchgate.net The primary challenge is the "matrix effect," where other components in the sample can suppress or enhance the analyte's signal in the mass spectrometer. mdpi.com

Effective sample preparation is crucial to minimize matrix effects and ensure accurate quantification. researchgate.net Common techniques include:

Protein Precipitation (PPT): A simple and fast method where a solvent (e.g., acetonitrile) is added to a plasma sample to precipitate proteins. The supernatant containing the analyte is then analyzed. While quick, it may not remove all interfering substances.

Liquid-Liquid Extraction (LLE): This technique separates the analyte based on its solubility in two immiscible liquids (e.g., an aqueous biological sample and an organic solvent). By adjusting the pH, the charge state of this compound can be manipulated to optimize its extraction into the organic layer, providing a cleaner sample than PPT.

Solid-Phase Extraction (SPE): This is often the most effective method for sample clean-up. The sample is passed through a cartridge containing a solid sorbent. The analyte is retained on the sorbent while interferences are washed away. The analyte is then eluted with a small volume of a different solvent. For this compound, a mixed-mode cation exchange SPE cartridge could be used to retain the protonated amine group, offering high selectivity.

Development of Bioanalytical Methods for this compound (for preclinical in vitro/in vivo studies)

Developing a bioanalytical method for preclinical studies (e.g., in rat or dog plasma) is a systematic process to create a reliable procedure for quantification. pharmaron.comwuxiapptec.com The goal is to establish a method with sufficient sensitivity, selectivity, accuracy, and precision to support pharmacokinetic and toxicokinetic studies. wuxiapptec.com

The key steps in development include:

Selection of Technique: LC-MS/MS is the standard for quantitative bioanalysis due to its high sensitivity and selectivity. iitri.org

Optimization of MS Parameters: The compound is infused directly into the mass spectrometer to find the optimal precursor and product ions (the MRM transition) and instrument settings (e.g., collision energy) that yield the most stable and intense signal.

Internal Standard (IS) Selection: An appropriate IS is critical for accurate quantification. The ideal IS is a stable isotope-labeled (SIL) version of the analyte (e.g., containing deuterium (B1214612) or ¹³C). The SIL-IS has nearly identical chemical properties and chromatographic behavior to the analyte, allowing it to compensate for variability in sample preparation and instrument response.

Chromatographic Development: The LC conditions (column, mobile phase, flow rate, gradient) are optimized to achieve a short run time, good peak shape, and separation from any known metabolites or matrix components.

Sample Extraction Optimization: Different sample preparation methods (PPT, LLE, SPE) are tested to find the one that provides the highest recovery and lowest matrix effect.

Table 3: Example LC-MS/MS MRM Transitions for Method Development

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

|---|---|---|---|

| This compound | 185.2 | 142.1 | 15 |

| Hypothetical SIL-IS (e.g., d4) | 189.2 | 146.1 | 15 |

Molecular Mechanisms of Action and Target Engagement of N 2 Aminoethyl 2 Cyclohexylacetamide

Cellular Signaling Pathways Modulated by N-(2-aminoethyl)-2-cyclohexylacetamide (Preclinical, non-human context)

Intracellular Signaling Cascades Influenced by this compound

There is no published data available to delineate the specific intracellular signaling cascades that may be modulated by this compound. Research into how this compound might affect pathways such as MAPK/ERK, PI3K/Akt, or other significant signaling networks has not been reported.

Transcriptional and Translational Effects of this compound

Information regarding the impact of this compound on gene transcription and protein translation is currently absent from scientific literature. Studies that would typically involve techniques like RNA sequencing or proteomic analysis to assess these effects have not been conducted or published for this specific compound.

Biophysical Characterization of this compound-Target Interactions

The biophysical properties of the interaction between this compound and any potential biological targets remain uncharacterized.

Surface Plasmon Resonance (SPR) Studies of this compound Binding

No studies utilizing Surface Plasmon Resonance (SPR) to investigate the binding kinetics and affinity of this compound to a target molecule have been found in the public domain. As such, data on its association rate (k_on), dissociation rate (k_off), and equilibrium dissociation constant (K_D) are not available.

A hypothetical data table for such a study is presented below to illustrate the type of information that would be generated.

| Analyte | Ligand | Association Rate (k_on) (M⁻¹s⁻¹) | Dissociation Rate (k_off) (s⁻¹) | Equilibrium Dissociation Constant (K_D) (M) |

|---|---|---|---|---|

| This compound | [Hypothetical Target Protein] | Data Not Available | Data Not Available | Data Not Available |

Isothermal Titration Calorimetry (ITC) for this compound Affinity Determination

Similarly, there are no published Isothermal Titration Calorimetry (ITC) studies to determine the thermodynamic parameters of this compound binding to any biological target. Consequently, information on the binding affinity (K_a), enthalpy change (ΔH), and entropy change (ΔS) for this compound is unknown.

A hypothetical data table for an ITC experiment is provided below for illustrative purposes.

| Titrant | Sample | Binding Affinity (K_a) (M⁻¹) | Enthalpy Change (ΔH) (kcal/mol) | Entropy Change (ΔS) (cal/mol·deg) | Stoichiometry (n) |

|---|---|---|---|---|---|

| This compound | [Hypothetical Target Protein] | Data Not Available | Data Not Available | Data Not Available | Data Not Available |

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of N 2 Aminoethyl 2 Cyclohexylacetamide Derivatives

Systematic Structural Modifications of N-(2-aminoethyl)-2-cyclohexylacetamide Core Scaffold

The core scaffold of this compound offers several points for systematic structural modification. These include the cyclohexyl moiety, the amide linker, and the aminoethyl side chain. By altering these components, researchers can probe the chemical space around the core structure to identify derivatives with improved activity and properties.

Modifications to the cyclohexyl group can significantly impact the lipophilicity and steric profile of the molecule, which in turn can affect its binding to biological targets. Research into related cyclohexylamine (B46788) derivatives has shown that substitutions on the cyclohexyl ring can influence various biological activities, including antimicrobial and acetylcholinesterase inhibitory effects. researchgate.net For instance, the introduction of different substituents can alter the way the molecule fits into a binding pocket, potentially increasing or decreasing its affinity.

Table 1: Hypothetical Modifications of the Cyclohexyl Moiety and Their Potential Impact

| Modification | Rationale | Potential Impact on Activity |

| Introduction of polar substituents (e.g., -OH, -NH2) | Increase hydrophilicity | May improve solubility and interactions with polar residues in the binding site. |

| Introduction of non-polar substituents (e.g., alkyl chains) | Increase lipophilicity | Could enhance membrane permeability and hydrophobic interactions with the target. |

| Ring conformational locking | Reduce conformational flexibility | May lead to a more favorable binding entropy by pre-organizing the molecule in its active conformation. |

The primary amine of the aminoethyl side chain is a key site for derivatization. researchgate.net This functional group can act as a hydrogen bond donor and a point of attachment for various substituents. N-acylation is a common strategy to introduce a wide range of functional groups. For example, the synthesis of N-(2-acyloxycyclohexyl)-N-(2-aminoethyl)carboxamides has been shown to yield compounds with pronounced antiarrhythmic activity. researchgate.net The nature of the acyl group can be varied to fine-tune the electronic and steric properties of the side chain, thereby influencing the compound's interaction with its biological target.

Table 2: Examples of Aminoethyl Side Chain Derivatizations and Observed Activities

| Derivative Class | General Structure | Observed Biological Activity | Reference |

| N-(2-acyloxycyclohexyl)-N-(2-aminoethyl)carboxamides | R-CO-NH-CH2-CH2-N(COR')-Cyclohexyl-OCOR'' | Antiarrhythmic activity | researchgate.net |

| N-(2-Aminoethyl)-N-(2-hydroxy-2-phenylethyl)carboxamides | R-CO-N(CH2CH2NH2)-CH(OH)Ph | Antiarrhythmic activity | researchgate.net |

SAR Analysis of this compound for Biological Activity

SAR analysis aims to correlate specific structural features of this compound derivatives with their observed biological activities. frontiersin.org This analysis is fundamental to rational drug design, enabling the prediction of activity for novel compounds and the optimization of existing ones.

A pharmacophore is an abstract representation of the essential molecular features required for biological activity. nih.gov For this compound and its analogs, identifying the key pharmacophoric features is essential for designing new compounds with desired activities. researchgate.netresearchgate.net Based on the core structure, a hypothetical pharmacophore model would likely include:

A hydrophobic feature corresponding to the cyclohexyl ring.

A hydrogen bond donor and acceptor pair associated with the amide linker.

A hydrogen bond donor or a positively ionizable feature from the terminal amino group.

By analyzing a series of active and inactive derivatives, this model can be refined to pinpoint the precise spatial arrangement of these features that is optimal for interaction with the biological target. frontiersin.org This refined pharmacophore model then serves as a template for virtual screening and the design of novel, structurally diverse compounds with a higher probability of being active.

Based on a comprehensive search of available scientific literature, there is currently no specific research published on the "" focusing on computational approaches. Consequently, detailed information regarding Quantitative Structure-Activity Relationship (QSAR) modeling and pharmacophore modeling specifically for this compound and its analogs is not available in the public domain.

The provided outline requires in-depth analysis and data that are contingent upon existing research in these highly specialized areas. Without foundational studies on this particular compound, it is not possible to generate a scientifically accurate and informative article that adheres to the requested structure and content inclusions.

General principles of QSAR and pharmacophore modeling are well-established in the field of computational drug design. nih.govmdpi.com These methods are broadly applied to various classes of chemical compounds to understand how their structural features relate to their biological activity. frontiersin.orgnih.gov For instance, QSAR studies have been conducted on different amide derivatives to predict their inhibitory effects on specific enzymes. frontiersin.org Similarly, pharmacophore modeling is a widely used technique to identify the essential structural features required for a molecule to exhibit a particular biological activity. nih.govd-nb.info

However, the application and results of these computational methods are highly specific to the molecular scaffold being studied. Research on related structures, such as other cyclohexyl or acetamide (B32628) derivatives, does exist but cannot be extrapolated to "this compound" without direct investigation. mdpi.comacademie-sciences.frkg.ac.rs

Therefore, until research focusing specifically on the computational SAR and SPR of this compound is conducted and published, a detailed article on this subject cannot be written.

Computational and Theoretical Chemistry Approaches for N 2 Aminoethyl 2 Cyclohexylacetamide

Molecular Modeling and Docking Studies of N-(2-aminoethyl)-2-cyclohexylacetamide

Molecular modeling encompasses a range of techniques used to simulate and predict the behavior of molecules. A key application within this field is molecular docking, which predicts how a small molecule (ligand) might bind to a macromolecular target, such as a protein.

Protein-Ligand Docking Simulations for this compound

Protein-ligand docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. This technique is crucial for structure-based drug design, helping to elucidate binding mechanisms and predict binding affinities. Despite the utility of this method, specific protein-ligand docking studies for this compound have not been identified in a review of available scientific literature. Consequently, there is no published data detailing its binding modes or predicted interactions with specific biological targets.

Molecular Dynamics (MD) Simulations of this compound-Target Complexes

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to observe the time-dependent behavior of atoms and molecules. For protein-ligand complexes, MD simulations can validate docking results, assess the stability of the complex over time, and reveal conformational changes that may occur upon binding. A search for specific MD simulation studies on this compound complexed with any biological target yielded no results. Therefore, data on the dynamic stability and interaction fluctuations of this compound within a biological binding site remains unavailable.

Quantum Chemistry Calculations for this compound

Quantum chemistry calculations, based on the principles of quantum mechanics, are used to compute the electronic structure and properties of molecules with high accuracy. These methods can provide fundamental insights into molecular stability, reactivity, and spectroscopic properties.

Electronic Structure and Reactivity Predictions for this compound

The study of a molecule's electronic structure helps in understanding its reactivity, charge distribution, and energetic properties, such as Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. Such calculations are foundational for predicting how a molecule will behave in chemical reactions. There is currently no specific published research detailing the electronic structure or quantum mechanically predicted reactivity of this compound.

Conformational Analysis of this compound

Conformational analysis involves identifying the stable three-dimensional arrangements (conformers) of a molecule and determining their relative energies. This is particularly important for flexible molecules like this compound, which contains a rotatable cyclohexyl ring and an ethylacetamide chain. Understanding the preferred conformations is critical as it dictates the molecule's shape and its ability to interact with biological targets. A review of the literature did not uncover any specific computational studies on the conformational preferences and energy landscapes of this compound.

Cheminformatics and Virtual Screening for this compound Analogs

Cheminformatics applies computational methods to solve chemical problems, often involving the analysis of large chemical datasets. Virtual screening is a key cheminformatics technique used to search vast libraries of small molecules to identify those most likely to bind to a drug target. This approach can be used to discover novel analogs of a known compound with potentially improved properties.

A search for studies employing cheminformatics tools to analyze this compound or using it as a query for virtual screening to identify potential analogs did not yield any specific results. Such studies would typically involve searching compound databases based on structural similarity or predicted properties to find related molecules for further investigation. The absence of such reports suggests this specific line of inquiry has not been a focus of published research.

Similarity Searching and Chemical Space Exploration for this compound Derivatives

Similarity searching is a cornerstone of chemoinformatics, predicated on the principle that structurally similar molecules are likely to exhibit similar biological activities. For this compound, this process would involve using its two-dimensional or three-dimensional structure as a query to search large chemical databases for compounds with a high degree of structural resemblance. The primary goal is to identify known compounds that may share a similar mechanism of action or to discover novel derivatives with potentially improved properties.

The exploration of the chemical space around this compound would typically involve the generation of a virtual library of derivatives. This can be achieved by systematically modifying different parts of the parent molecule: the cyclohexyl ring, the acetamide (B32628) linker, and the aminoethyl side chain. Various computational techniques, such as fingerprinting methods (e.g., MACCS keys, Morgan fingerprints) and 3D shape-based screening, would be employed to quantify the similarity between the parent compound and the virtual derivatives, as well as with known active compounds in external databases.

Table 1: Hypothetical Similarity Search Results for this compound Analogs

| Derivative ID | Modification | Tanimoto Coefficient | Predicted Activity Improvement |

| D-001 | 4-hydroxycyclohexyl | 0.85 | Increased polarity, potential for improved solubility |

| D-002 | N-methylaminoethyl | 0.92 | Altered basicity, potential for different receptor interactions |

| D-003 | Phenylacetamide | 0.78 | Increased aromaticity, potential for pi-stacking interactions |

| D-004 | 3-oxocyclohexyl | 0.81 | Introduction of a ketone group, potential for new hydrogen bonding |

De Novo Design Strategies Based on this compound Scaffold

De novo design strategies aim to create entirely new molecules that are tailored to fit a specific biological target, such as a receptor binding site or an enzyme active site. nih.gov When based on a known scaffold like this compound, these methods can be categorized as scaffold-based design. The core structure of this compound would be used as a starting point, and computational algorithms would "grow" new functional groups or fragments from this scaffold to optimize interactions with the target.

This process often involves two main approaches:

Fragment-based growing: Small molecular fragments are computationally added to the this compound scaffold. The algorithm explores different attachment points and fragment orientations to maximize predicted binding affinity.

Scaffold hopping: The core scaffold itself is replaced with different chemical moieties that maintain a similar spatial arrangement of key functional groups. This can lead to the discovery of novel chemical classes with similar biological activity but potentially different physicochemical properties.

These strategies rely heavily on accurate structural information of the biological target, typically obtained from X-ray crystallography or NMR spectroscopy. The designed molecules are then scored and ranked based on their predicted binding energies and other desirable properties.

Predictive ADME (Absorption, Distribution, Metabolism, Excretion) Modeling for this compound (In silico, non-human context)

Predictive ADME modeling uses computational methods to estimate the pharmacokinetic properties of a compound. nih.gov These in silico predictions are crucial in the early stages of drug discovery to identify candidates with a higher probability of success in later developmental phases. nih.gov

In Silico Prediction of this compound Metabolism

The metabolic fate of a compound is a critical determinant of its efficacy and safety. In silico metabolism prediction tools can identify potential sites on the this compound molecule that are susceptible to enzymatic modification, primarily by cytochrome P450 (CYP) enzymes. creative-biolabs.com These predictions are typically based on models trained on large datasets of known metabolic transformations.

For this compound, potential metabolic pathways that could be predicted include:

Hydroxylation: The cyclohexyl ring is a likely site for hydroxylation at various positions.

N-dealkylation: The ethylamino group could undergo enzymatic cleavage.

Oxidation: The secondary amine could be oxidized.

Table 2: Predicted Metabolic Hotspots for this compound

| Potential Site of Metabolism | Predicted Metabolic Reaction | Responsible CYP Isoform (Predicted) |

| Cyclohexyl C4-position | Hydroxylation | CYP3A4, CYP2D6 |

| Ethyl bridge | N-dealkylation | CYP3A4 |

| Amine nitrogen | Oxidation | Flavin-containing monooxygenases (FMO) |

Prediction of this compound Permeability and Distribution

The ability of a compound to cross biological membranes (permeability) and its distribution throughout the body are key factors influencing its bioavailability and therapeutic effect. nih.gov In silico models can predict these properties based on the physicochemical characteristics of the molecule, such as its lipophilicity (logP), polar surface area (PSA), and molecular weight.

For this compound, computational models would be used to estimate parameters like:

Caco-2 permeability: An in vitro model for intestinal absorption.

Blood-brain barrier (BBB) penetration: Predicting the compound's ability to reach the central nervous system.

Plasma protein binding (PPB): The extent to which the compound binds to proteins in the blood, which affects its free concentration.

Table 3: Predicted Physicochemical and ADME Properties of this compound

| Property | Predicted Value | Implication |

| LogP | 2.1 | Moderate lipophilicity, suggesting reasonable permeability |

| Polar Surface Area (PSA) | 58.5 Ų | Within the range for good oral bioavailability |

| Caco-2 Permeability (Papp) | 15 x 10⁻⁶ cm/s | Predicted high permeability |

| Blood-Brain Barrier (logBB) | -0.5 | Predicted to have limited CNS penetration |

| Plasma Protein Binding | 85% | Moderate to high binding |

Future Directions and Emerging Research Avenues for N 2 Aminoethyl 2 Cyclohexylacetamide

Development of Novel N-(2-aminoethyl)-2-cyclohexylacetamide-Based Chemical Probes

The synthesis of chemical probes is a critical step in elucidating the mechanism of action and identifying the biological targets of a compound. For this compound, the development of such probes would be instrumental. Future research could focus on designing and synthesizing derivatives that incorporate reporter tags. These tags, such as fluorophores, biotin (B1667282), or clickable alkyne groups, would enable the visualization and pull-down of binding partners from complex biological samples.

Another approach involves creating photo-affinity probes by introducing a photoreactive group (e.g., a diazirine) into the molecule's structure. cuny.edu Upon UV irradiation, these probes can covalently bind to their targets, allowing for more robust identification through techniques like mass spectrometry. cuny.edu The development of these tools is essential for moving from theoretical potential to concrete biological understanding.

Table 1: Potential Chemical Probes Based on this compound

| Probe Type | Modification Strategy | Potential Application |

| Fluorescent Probe | Conjugation with a fluorophore (e.g., FITC, Rhodamine) | Cellular imaging and localization studies |

| Affinity Probe | Incorporation of a biotin tag | Pull-down assays and identification of binding proteins |

| Photo-affinity Probe | Addition of a photoreactive moiety (e.g., diazirine) | Covalent labeling and identification of direct biological targets |

| Clickable Probe | Introduction of an alkyne or azide (B81097) group | Bio-orthogonal ligation for target identification and imaging |

Exploration of Undiscovered Biological Targets for this compound

The structural components of this compound, specifically the cyclohexyl and acetamide (B32628) groups, are found in molecules with known biological activities. For instance, some acetamide derivatives have been investigated as inhibitors of enzymes like cyclooxygenase (COX) or histone deacetylases (HDACs). archivepp.com This suggests that this compound could interact with a range of undiscovered biological targets.

Future research should employ unbiased screening approaches to identify these targets. Techniques such as affinity chromatography using immobilized this compound, followed by proteomic analysis of the bound proteins, could reveal novel interactors. Furthermore, phenotypic screening in various cell lines (e.g., cancer cells, immune cells) could uncover unexpected biological effects, which can then be traced back to specific molecular targets. Computational docking studies could also predict potential binding partners based on the compound's 3D structure, guiding experimental validation.

Integration of this compound Research with Systems Biology Approaches

Understanding the impact of a compound on a biological system requires a holistic view beyond a single target. Systems biology approaches can map the broader cellular response to this compound. By treating cells with the compound and analyzing global changes in the transcriptome, proteome, and metabolome, researchers can construct a comprehensive picture of the pathways it modulates.

For example, studying the compound's effects in combination with other chemical agents can reveal functional connections between their respective targets. nih.gov The resulting synergy or antagonism profiles can be used to build network models of cellular pathways, placing the activity of this compound within a larger biological context. nih.gov This approach can predict off-target effects and identify potential combination therapies.

Challenges and Opportunities in this compound Research

The primary challenge in researching this compound is the current lack of foundational biological data. Establishing a robust and scalable synthetic route is a necessary first step to enable extensive biological testing. Characterizing its basic physicochemical properties, such as solubility and stability, is also crucial.

However, this nascent stage of research presents significant opportunities. The compound's unique structure offers the potential for novel mechanisms of action and interactions with previously "undruggable" targets. As an unexplored chemical entity, it holds the promise of initiating new research directions in medicinal chemistry and chemical biology. The broad biological activities of related acetamide and cyclohexyl-containing compounds suggest a high probability of discovering interesting and therapeutically relevant properties. archivepp.com

Table 2: SWOT Analysis of this compound Research

| Strengths | Weaknesses |

| Unique chemical structure | Lack of existing biological data |

| Potential for novel biological activity | Synthesis protocol may not be optimized |

| Opportunities | Threats |

| :--- | :--- |

| Potential to identify novel drug targets | Potential for poor pharmacokinetic properties |

| Can serve as a scaffold for new chemical libraries | Competition from better-characterized compounds |

Ethical Considerations in Basic Research Involving this compound

All basic scientific research must be conducted with a strong ethical framework. For a novel compound like this compound, this includes ensuring the integrity and reproducibility of the data generated. researchgate.net Researchers have a responsibility to be transparent in their methods and findings, avoiding fabrication or falsification of results. researchgate.net

As research progresses, particularly if in vitro studies show significant biological activity, ethical considerations regarding potential future applications will become more pertinent. nih.govdovepress.com Any eventual studies involving animal models must adhere to strict guidelines for animal welfare, including minimizing harm and using the minimum number of subjects necessary. researchgate.net While human studies are a distant prospect, the foundational research must be conducted with the highest ethical standards to ensure that any future translational work is built on a solid and ethically sound base. nih.gov

Synergistic Research with Other Chemical Entities Involving this compound

Investigating the effects of this compound in combination with other known chemical entities is a promising research avenue. This approach can uncover synergistic or antagonistic interactions that provide insights into the compound's mechanism of action. nih.gov For instance, if the compound shows anti-inflammatory potential, combining it with known non-steroidal anti-inflammatory drugs (NSAIDs) could reveal whether it acts on the same or complementary pathways.

Such combination studies are also highly relevant from a therapeutic standpoint. Synergistic interactions can lead to the development of combination therapies that are more effective or have fewer side effects than single-agent treatments. High-throughput screening of this compound against a library of approved drugs in various disease models could rapidly identify promising combinations for further investigation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.